4-Fluoro-N-(1-oxopropan-2-yl)benzamide
Description
4-Fluoro-N-(1-oxopropan-2-yl)benzamide is a benzamide derivative characterized by a 4-fluorobenzoyl group attached to a propan-2-yl ketone moiety. The fluorine substituent at the para position of the benzamide ring enhances metabolic stability and bioavailability, a common strategy in medicinal chemistry to optimize drug-like properties .
Properties
Molecular Formula |
C10H10FNO2 |
|---|---|
Molecular Weight |
195.19 g/mol |
IUPAC Name |
4-fluoro-N-(1-oxopropan-2-yl)benzamide |
InChI |
InChI=1S/C10H10FNO2/c1-7(6-13)12-10(14)8-2-4-9(11)5-3-8/h2-7H,1H3,(H,12,14) |
InChI Key |
LOHCPSHSSKGUBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)NC(=O)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(1-oxopropan-2-yl)benzamide typically involves the condensation of 4-fluorobenzoic acid with an appropriate amine under controlled conditions. One common method involves the use of a Lewis acid catalyst, such as ZrCl4, under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.
Industrial Production Methods
In industrial settings, the production of benzamides, including this compound, often involves large-scale condensation reactions. These reactions are typically carried out at elevated temperatures and may use various catalysts to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-(1-oxopropan-2-yl)benzamide can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-Fluoro-N-(1-oxopropan-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-(1-oxopropan-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Substituent Impact: The presence of bulky groups (e.g., benzoxaborole in SCYX-7158 or isoindolinone in ) correlates with target specificity. For example, SCYX-7158’s benzoxaborole enhances binding to parasitic enzymes, while YSL-109’s hydroxamic acid group drives HDAC6 selectivity .
- Synthetic Efficiency : Yields vary significantly; TD-1b (83%) and VIc (51%) highlight the influence of complex substituents on reaction efficiency .
Pharmacological and Physicochemical Properties
- Enzyme Inhibition: YSL-109 and VIc demonstrate divergent enzyme selectivity. YSL-109’s 4000-fold HDAC6 selectivity contrasts with VIc’s broader HDAC inhibition, underscoring the role of naphthalene vs. hydroxyamino groups in isoform specificity .
- Solubility and Bioavailability : Fluorine substitution improves metabolic stability across analogs , but bulky groups (e.g., benzoxaborole in SCYX-7158) may reduce aqueous solubility, necessitating formulation adjustments .
Crystallographic and Computational Insights
- Crystal Packing : 4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide forms a 3D framework via N-H···O and O-H···O hydrogen bonds, a feature critical for stability and crystallinity .
- DFT Studies : Computational models for this compound align with experimental data, revealing electron-deficient regions at the fluorobenzamide moiety, which may enhance electrophilic interactions in biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
